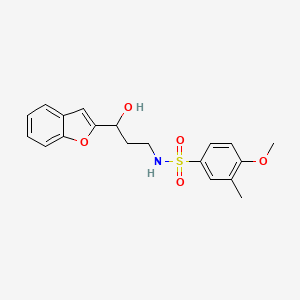
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .
Molecular Structure Analysis
The molecular structure of benzofuran compounds is based on the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, which include the compound , have shown strong biological activities such as anti-tumor . They have been utilized as anticancer agents . For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial activities . The antimicrobial activity was found to be good when the substituent on the 4-position of the benzofuran contained halogens or hydroxyl groups .
Anti-Oxidative Activity
These compounds have demonstrated anti-oxidative activities . This makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Alzheimer’s Disease Treatment
Benzofuran derivatives have been studied for their potential in treating Alzheimer’s Disease . Their anti-AChE activities were assayed, utilizing freshly prepared AChE from rats brain homogenate and donepezil as the reference compound .
Synthesis of Novel Compounds
Benzofuran compounds are used in the synthesis of novel compounds . A one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts afforded 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine with an 83% yield .
Crystal Structure Elucidation
The compound has been used in crystal structure elucidation . The structures of the synthesized heterocycles were confirmed using NMR spectroscopy .
Potential Inhibitor of PDE4B
A new compound synthesized via AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol can be used as a potential inhibitor of PDE4B .
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and developing more efficient methods for their synthesis .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-11-15(7-8-17(13)24-2)26(22,23)20-10-9-16(21)19-12-14-5-3-4-6-18(14)25-19/h3-8,11-12,16,20-21H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPOXCZPFKMLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2534555.png)
![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)
![N-Methyl-N-[2-[2-(4-methylpiperidine-1-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2534560.png)

![N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2534565.png)
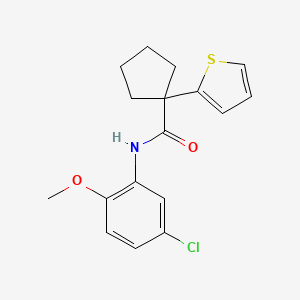
![3-(4-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2534567.png)
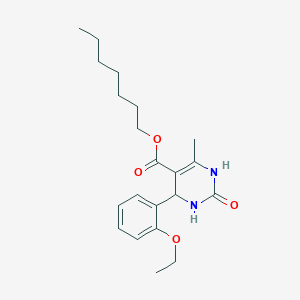
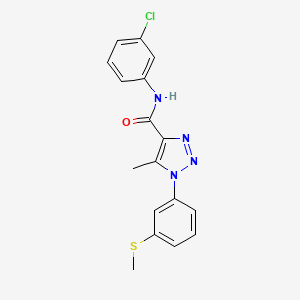
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2534570.png)
![N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2534571.png)
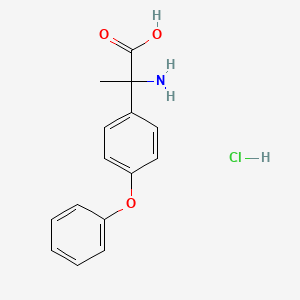
![2-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B2534576.png)